molecular formula C22H21NO4 B2880663 N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-9H-xanthene-9-carboxamide CAS No. 1421529-80-7

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-9H-xanthene-9-carboxamide

Cat. No. B2880663
CAS RN: 1421529-80-7
M. Wt: 363.413
InChI Key: NTWAQLCGULLGQU-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-9H-xanthene-9-carboxamide, also known as XAC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. XAC is a xanthene derivative that has shown promising results in biochemical and physiological studies, making it a valuable tool for researchers.

Scientific Research Applications

Chemical Synthesis Techniques

Furan derivatives have been explored for their utility in chemical synthesis, showcasing methodologies for producing complex molecules. For instance, the synthesis of benzofuro- and benzothieno-phenanthridones through photochemical dehydrocyclization reactions highlights the versatility of furan derivatives in constructing polycyclic compounds with potential pharmaceutical applications G. Karminski-Zamola, M. Bajić, 1989. Similarly, the development of novel S-Xanthenyl protecting groups for cysteine, involving xanthydrols derived from furan compounds, demonstrates the role of furan derivatives in peptide synthesis, offering insights into the protection and deprotection strategies critical for synthesizing peptides and proteins with precise structures Yongxin Han, G. Barany, 1997.

Biological Activities

Furan derivatives have shown potential in biological applications, particularly as inhibitors of specific cellular processes or as scaffolds for drug development. The design and synthesis of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as inhibitors of the epidemal growth factor receptor (EGFR) and their evaluation as anticancer agents highlight the therapeutic potential of furan-based compounds. Some derivatives demonstrated potent anticancer activities against various cancer cell lines, indicating their promise as EGFR inhibitors Z. Lan et al., 2017. This research underscores the relevance of furan derivatives in developing new anticancer agents targeting specific molecular pathways.

Material Science Applications

The enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides offers a sustainable alternative to conventional polyphthalamides, showcasing the application of furan derivatives in creating high-performance materials with significant commercial interest. This approach highlights the potential of biobased furan derivatives in developing environmentally friendly materials for various industrial applications Yi Jiang et al., 2015.

properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c1-25-13-11-23(14-16-10-12-26-15-16)22(24)21-17-6-2-4-8-19(17)27-20-9-5-3-7-18(20)21/h2-10,12,15,21H,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWAQLCGULLGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-9H-xanthene-9-carboxamide

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